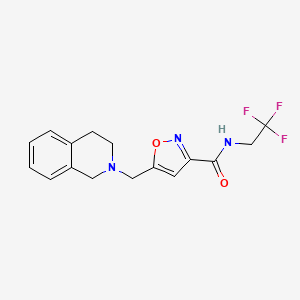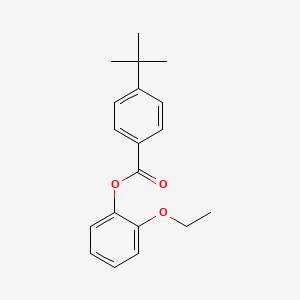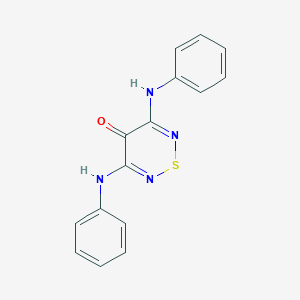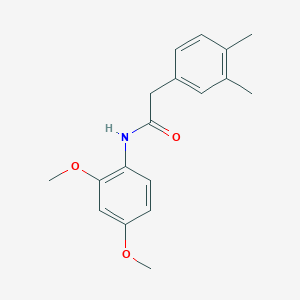![molecular formula C11H23N3O3S B5688756 N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide, commonly known as DAPT, is a small molecule inhibitor of γ-secretase. It is a potent and selective inhibitor of γ-secretase, which plays a critical role in the cleavage of amyloid precursor protein (APP) and the production of amyloid-beta (Aβ) peptides. DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders.
作用機序
DAPT works by inhibiting the activity of γ-secretase, which is a transmembrane protease complex that cleaves various substrates, including N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide. Inhibition of γ-secretase leads to a decrease in the production of Aβ peptides and an increase in the production of the N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide intracellular domain (AICD). AICD has been shown to have neuroprotective effects and may play a role in the regulation of gene expression.
Biochemical and Physiological Effects
DAPT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of Aβ peptides in vitro and in vivo. DAPT has also been shown to modulate the Notch signaling pathway, which plays a critical role in the development and differentiation of cells. In addition, DAPT has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory disorders.
実験室実験の利点と制限
DAPT has several advantages for use in lab experiments. It is a potent and selective inhibitor of γ-secretase, which makes it a valuable tool for studying the role of γ-secretase in various cellular processes. DAPT has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of DAPT in lab experiments. DAPT is a small molecule inhibitor, which may have off-target effects and may not be suitable for all experimental systems. In addition, DAPT may have limited solubility in certain solvents, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the study of DAPT. One potential area of research is the development of more potent and selective inhibitors of γ-secretase. Another area of research is the investigation of the role of γ-secretase in various cellular processes, including cell differentiation and apoptosis. In addition, there is potential for the development of DAPT as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease and other neurodegenerative disorders. Finally, the use of DAPT in combination with other drugs or therapies may have synergistic effects and may improve its efficacy in certain experimental systems.
合成法
DAPT can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the reaction of (R)-(+)-3-isopropyl-4-phenyl-1,2-oxazolidin-5-one with sodium hydride, followed by the addition of N,N-dimethylsulfamide. This is then reacted with N-(tert-butoxycarbonyl)-L-proline and then with acetic anhydride to form the final product, DAPT.
科学的研究の応用
DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders. It has been shown to inhibit the production of Aβ peptides in vitro and in vivo. DAPT has also been shown to modulate the Notch signaling pathway, which plays a critical role in the development and differentiation of cells. The Notch pathway has been implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
特性
IUPAC Name |
N-[(3R,4S)-1-(dimethylsulfamoyl)-4-propan-2-ylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S/c1-8(2)10-6-14(18(16,17)13(4)5)7-11(10)12-9(3)15/h8,10-11H,6-7H2,1-5H3,(H,12,15)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWOKZIKNAALMN-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)
![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5688719.png)

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)

![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)
